molecular formula C8H10O B14620451 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)- CAS No. 58001-94-8

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-

Cat. No.: B14620451
CAS No.: 58001-94-8
M. Wt: 122.16 g/mol
InChI Key: AJIBZRIAUXVGQJ-XLPZGREQSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-, also known as 5-Norbornene-2-carboxaldehyde, is an organic compound with the molecular formula C8H10O. It is a bicyclic compound featuring a norbornene skeleton with an aldehyde functional group at the second carbon position. This compound is known for its unique structure and reactivity, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and acrolein, followed by oxidation of the resulting adduct . The reaction conditions typically include:

    Diels-Alder Reaction: Cyclopentadiene and acrolein are reacted at room temperature or slightly elevated temperatures.

    Oxidation: The adduct is oxidized using reagents such as potassium permanganate or chromium trioxide to yield the aldehyde.

Industrial Production Methods

In industrial settings, the production of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde often involves large-scale Diels-Alder reactions followed by efficient oxidation processes. The use of continuous flow reactors and optimized catalysts can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction processes. In biological systems, the compound can interact with enzymes and other biomolecules, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid, alcohol, and nitrile counterparts. This reactivity makes it a versatile intermediate in organic synthesis and valuable in various research applications .

Properties

CAS No.

58001-94-8

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbaldehyde

InChI

InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2/t6-,7+,8+/m0/s1

InChI Key

AJIBZRIAUXVGQJ-XLPZGREQSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1C=C2)C=O

Canonical SMILES

C1C2CC(C1C=C2)C=O

Origin of Product

United States

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